molecular formula C20H18N2O B384506 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole CAS No. 612527-49-8

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole

Cat. No.: B384506
CAS No.: 612527-49-8
M. Wt: 302.4g/mol
InChI Key: GYMUQEPYIFQHNW-UHFFFAOYSA-N
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Description

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole is a chemical compound belonging to the benzimidazole family. This compound is known for its unique structure, which includes a benzimidazole core substituted with an ethyl group and a naphthalen-1-yloxymethyl group. The molecular formula of this compound is C20H18N2O, and it has a molecular weight of 302.4 g/mol.

Preparation Methods

The synthesis of 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with naphthalen-1-yloxymethyl aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve the use of microdroplet synthesis, which accelerates the reaction by orders of magnitude compared to bulk synthesis .

Chemical Reactions Analysis

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole core allows for substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of certain enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The benzimidazole core is known to interact with nucleic acids and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole can be compared with other benzimidazole derivatives such as:

    2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, which can alter their chemical and biological properties.

    Benzimidazole-based drugs: Compounds like omeprazole and thiabendazole share the benzimidazole core but have different functional groups that confer specific therapeutic effects.

Properties

IUPAC Name

1-ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-2-22-18-12-6-5-11-17(18)21-20(22)14-23-19-13-7-9-15-8-3-4-10-16(15)19/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUQEPYIFQHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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